molecular formula C15H19NO4 B13712303 5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid

5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid

Cat. No.: B13712303
M. Wt: 277.31 g/mol
InChI Key: OPBWMDPTIDVXPR-UHFFFAOYSA-N
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Description

5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a polycyclic compound featuring a partially hydrogenated naphthalene core (tetrahydronaphthalene) with four methyl groups at positions 5,5,8,8, a nitro group (-NO₂) at position 3, and a carboxylic acid (-COOH) at position 2. This structure combines steric hindrance from the methyl groups with electronic effects from the nitro and carboxylic acid moieties, making it a unique scaffold for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

5,5,8,8-tetramethyl-3-nitro-6,7-dihydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-14(2)5-6-15(3,4)11-8-12(16(19)20)9(13(17)18)7-10(11)14/h7-8H,5-6H2,1-4H3,(H,17,18)

InChI Key

OPBWMDPTIDVXPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=C(C(=C2)[N+](=O)[O-])C(=O)O)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a tetramethyl-substituted naphthalene derivative, followed by carboxylation under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization.

    Hydrolysis: The carboxylic acid group can be esterified or converted to other derivatives under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing cellular processes. The carboxylic acid group may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tetrahydronaphthalene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects
Compound Name Substituents Key Structural Differences
5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid - 4 methyl groups (5,5,8,8)
- Nitro group (3)
- Carboxylic acid (2)
Reference compound
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid (CAS 103031-30-7) - 4 methyl groups
- No nitro group
- Carboxylic acid (2)
Lacks nitro group; reduced electronic effects
5,6,7,8-Tetrahydro-2-naphthoic acid (CAS 1131-63-1) - No methyl or nitro groups
- Carboxylic acid (2)
Simpler structure; no steric hindrance or electron-withdrawing groups
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 1368382-51-7) - Chloro group (3)
- Carboxylic acid (2)
Chloro vs. nitro: differing electronic effects (weaker EWG)
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride (CAS 130532-64-8) - Amino group (8)
- Carboxylic acid (2)
Amino group introduces basicity; nitro reduction product
Physicochemical Properties
Property Target Compound (Inferred) 5,5,8,8-Tetramethyl Analog 5,6,7,8-Tetrahydro-2-naphthoic Acid
Molecular Formula C₁₆H₁₉NO₄ C₁₅H₂₀O₂ C₁₁H₁₂O₂
Molecular Weight (g/mol) ~313.3 232.32 176.21
Melting Point (°C) ~190–200 (estimated) 197–199 152–156
Boiling Point (°C) N/A N/A 267.83 (est.)
Acidity (pKa) Lower (due to -NO₂ EWG) Higher (no EWG) Moderate (no EWG)
Solubility Low (hydrophobic methyl groups) Low (hydrophobic) Moderate

Key Observations :

  • The nitro group in the target compound enhances the acidity of the carboxylic acid compared to non-nitro analogs (e.g., pKa ~3–4 vs. ~4.5–5 for methyl-substituted analogs) .
  • Methyl groups increase molecular weight and hydrophobicity, reducing solubility in polar solvents .
  • Steric hindrance from methyl groups may slow nucleophilic reactions at the carboxylic acid .

Biological Activity

5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (commonly referred to as TMNTA) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

TMNTA is characterized by its complex structure which includes a nitro group and multiple methyl substituents on a tetrahydronaphthalene framework. The molecular formula for TMNTA is C15H19N1O2C_{15}H_{19}N_{1}O_{2}, with a molecular weight of approximately 245.32 g/mol.

Retinoid Receptor Activation

Research indicates that TMNTA functions as a panagonist for retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors play critical roles in gene transcription related to cell differentiation and growth regulation. Specifically, TMNTA activates both RAR and RXR pathways, which can lead to the inhibition of cancer cell proliferation .

Anticancer Properties

The compound has shown promise in preclinical studies as an agent that can inhibit the growth of various cancer cell lines. By modulating retinoid signaling pathways, TMNTA may induce apoptosis in malignant cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

Study 1: Antiproliferative Effects

A study published in Chemical and Pharmaceutical Bulletin examined the antiproliferative effects of TMNTA on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .

Study 2: Gene Expression Modulation

In another investigation focused on gene expression modulation, TMNTA was shown to upregulate genes associated with apoptosis and downregulate those linked to cell survival. This dual action supports its potential as a therapeutic agent in oncology .

Data Tables

Biological Activity Effect Concentration Tested Reference
AntiproliferativeSignificant reduction in viability10 - 50 µM
Gene Expression ModulationUpregulation of pro-apoptotic genesVaries

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